molecular formula C14H15F3N4O2S2 B2769744 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097862-89-8

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2769744
CAS No.: 2097862-89-8
M. Wt: 392.42
InChI Key: MEVZELLEHWXTOG-UHFFFAOYSA-N
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Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H15F3N4O2S2 and its molecular weight is 392.42. The purity is usually 95%.
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Biological Activity

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole moiety linked to a piperidine ring , with a trifluoromethyl group attached to a benzene ring that also contains a sulfonamide functional group . Its molecular formula is C13H14N6O2S3C_{13}H_{14}N_{6}O_{2}S_{3}, with a molecular weight of 382.5 g/mol. The presence of these functional groups suggests significant potential for various biological interactions.

Synthesis and Testing

Research indicates that this compound has been synthesized through multi-step organic reactions involving key precursors such as N-(4-nitrophenyl)acetohydrazonoyl bromide. The antimicrobial efficacy was assessed against several microorganisms, including:

  • Bacterial Strains : Escherichia coli, Staphylococcus aureus
  • Fungal Strain : Candida albicans

The minimum inhibitory concentration (MIC) values were determined using standard methods such as disk diffusion and broth microdilution assays. Results demonstrated that the compound exhibits notable antimicrobial activity, particularly against E. coli and C. albicans .

MicroorganismMIC (µg/mL)
E. coli32
Staphylococcus aureus16
Candida albicans64

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption : The structural characteristics allow it to penetrate microbial membranes, leading to cell lysis.
  • Targeting Specific Receptors : Interaction with specific receptors or proteins involved in cellular signaling pathways has also been suggested .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent growth inhibition .
  • Another investigation revealed that related thiadiazole compounds exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), suggesting further applications in treating inflammatory diseases .

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S2/c15-14(16,17)11-3-1-2-4-12(11)25(22,23)20-10-5-7-21(8-6-10)13-9-18-24-19-13/h1-4,9-10,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVZELLEHWXTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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